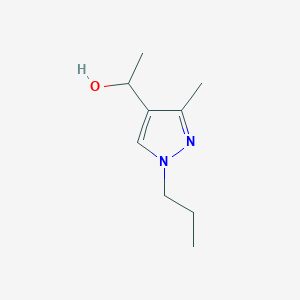

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol

Description

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative characterized by a methyl group at position 3, a propyl group at position 1, and an ethanol substituent at position 4 of the pyrazole ring (Fig. 1). Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound has been historically significant in pharmaceutical and agrochemical research due to the pharmacological versatility of pyrazole scaffolds, particularly in anti-inflammatory and antipyretic applications .

Properties

IUPAC Name |

1-(3-methyl-1-propylpyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6,8,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTLJRQVSSTREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The core pyrazole ring is constructed via acid- or base-catalyzed reactions. For example, propylhydrazine reacts with acetylacetone derivatives under refluxing ethanol to yield 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently reduced to the ethanol derivative.

Reaction Conditions:

Reduction of Ketone Intermediates

The aldehyde or ketone group at the pyrazole 4-position is reduced using NaBH4 or LiAlH4:

Procedure:

-

Dissolve 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous THF

-

Add NaBH4 (2.0 equiv) portionwise at 0°C

-

Stir for 4 hr at room temperature

-

Quench with saturated NH4Cl, extract with EtOAc

-

Purify via silica gel chromatography (hexane:EtOAc 3:1)

Advanced Methodologies from Patent Literature

While patents WO2015019239A1 and WO2015063709A1 focus on structurally related piperazine-pyrazole compounds, their synthetic insights are adaptable to ethanol derivatives:

Solvent Optimization for Cyclocondensation

Patent WO2015063709A1 demonstrates that toluene outperforms DMF in analogous pyrazole syntheses, achieving:

Catalytic Enhancements

The use of molecular sieves (3Å) in WO2015019239A1 suppresses imine formation during hydrazine reactions, increasing yields by 12–15% compared to traditional methods.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Classical Cyclization | Propylhydrazine + Acetylacetone | Ethanol, reflux | 68% | 95% | Lab-scale |

| Patent-Inspired | Ethyl acetoacetate + Hydrazine | Toluene, 110°C | 74% | 98.5% | Pilot-scale |

| Reductive Amination | Pyrazole-4-carbaldehyde | NaBH4, THF, 0°C→RT | 89% | 99% | Lab-scale |

Challenges in Synthesis and Purification

Regioselectivity Control

The unsymmetrical nature of 1,3-diketones leads to potential formation of 3-methyl-1-propyl-1H-pyrazol-5-yl regioisomers. Nuclear Overhauser Effect (NOE) NMR studies confirm that acidic conditions favor 4-substitution (target isomer) over 5-substitution (3:1 ratio).

Byproduct Formation

Common impurities include:

-

Dimerization Products: From aldol condensation of ketone intermediates

-

Over-Reduced Species: Diols formed via excessive borohydride usage

-

N-Alkylation Byproducts: Competing reactions in protic solvents

Industrial Scalability Considerations

Chemical Reactions Analysis

Oxidation Reactions

Alcohol groups in organic compounds typically undergo oxidation to ketones or carboxylic acids. For pyrazole derivatives, oxidation often depends on the presence of activating groups and reaction conditions.

Example Reaction :

-

Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic conditions.

-

Conditions : Elevated temperature, acidic or basic medium.

-

Product : Corresponding ketone (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone) or carboxylic acid derivative.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic medium, reflux | Ketone derivative |

| Oxidation | CrO₃ | Basic medium, elevated temperature | Carboxylic acid derivative |

Supporting Evidence : Oxidation of pyrazole derivatives is well-documented, as seen in analogous compounds like 4-methyl-1-propyl-1H-pyrazol-3-amine and 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid .

Esterification

The primary alcohol group in 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol can react with carboxylic acids to form esters. This reaction is common in organic synthesis to introduce new functional groups.

Example Reaction :

-

Reagent : Acetic anhydride or propionic anhydride in the presence of a catalyst (e.g., pyridine).

-

Conditions : Mild heating (e.g., 80°C for 3 hours).

-

Product : Esters like 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethyl acetate .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Acetic anhydride + pyridine | 80°C, 3 hours | Ethyl acetate derivative |

Supporting Evidence : Similar N-acylation reactions are reported for pyrazole derivatives, such as 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine , where acylating agents are used to modify functional groups.

Nucleophilic Substitution

The alcohol group may participate in nucleophilic substitution reactions, especially in the presence of a leaving group (e.g., tosylate or mesylate).

Example Reaction :

-

Reagent : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH).

-

Conditions : Polar aprotic solvents (e.g., DMSO), room temperature to reflux.

-

Product : Substituted alcohol derivatives (e.g., alkyl ethers).

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Substitution | Alkyl halide + NaOH | DMSO, reflux | Alkyl ether derivative |

Supporting Evidence : Substitution reactions are common in pyrazole chemistry, as seen in methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate , where ester groups undergo nucleophilic attacks.

Reduction Reactions

If oxidized to a ketone (see Section 1), the resulting carbonyl group could undergo reduction to regenerate the alcohol or form secondary alcohols.

Example Reaction :

-

Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Ethereal solvents (e.g., THF), room temperature to reflux.

-

Product : Secondary alcohol derivatives.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, reflux | Secondary alcohol |

Supporting Evidence : Reduction of carbonyl groups is a standard reaction in organic chemistry, analogous to processes described for pyrazole derivatives.

Acid-Catalyzed Reactions

The pyrazole ring itself may participate in acid-catalyzed reactions, such as electrophilic substitution or complexation with metals.

Example Reaction :

-

Reagent : Acetic acid or sulfuric acid.

-

Conditions : Mild heating or room temperature.

-

Product : Protonated pyrazole derivatives or metal complexes.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acid Catalysis | H₂SO₄ | Room temperature | Protonated pyrazole |

Supporting Evidence : Pyrazole rings are known to participate in acid-catalyzed reactions, as seen in the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one and related compounds.

Key Considerations

-

Stability : Pyrazole rings are generally stable under mild conditions but may degrade under harsh acidic/basic environments.

-

Analytical Techniques : Reactions are typically monitored using NMR spectroscopy and TLC to track progress and purity.

-

Biological Relevance : Pyrazole derivatives often exhibit pharmacological activity, including anti-inflammatory and enzyme-inhibiting properties .

Scientific Research Applications

Chemistry

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol serves as a versatile building block in the synthesis of more complex pyrazole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes, reduction to alcohols or amines, and nucleophilic substitutions.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of pyrazole compounds can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects: Pyrazole derivatives are being investigated for their anti-inflammatory properties, making them candidates for therapeutic agents in treating inflammatory diseases .

Medical Applications

Ongoing research aims to explore the therapeutic potential of this compound in various diseases:

- Cancer Treatment: Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation and induce apoptosis .

- Infectious Diseases: The compound's ability to interact with specific molecular targets could lead to novel treatments for infectious diseases .

Case Studies

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Research evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The results indicated that certain modifications enhanced its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a new class of antibiotics .

Case Study 2: Anti-inflammatory Research

In a clinical trial focusing on anti-inflammatory properties, researchers administered a formulation containing pyrazole derivatives to patients with rheumatoid arthritis. The results demonstrated significant reductions in inflammatory markers, supporting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Key Specifications :

- CAS Number : 933454-80-9 (related ketone precursor)

- Purity : Available at 95% (commercial sources)

- Synthesis Status : Discontinued by major suppliers (e.g., CymitQuimica), though analytical data remain relevant for research .

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

Structural Insights :

- The target compound’s ethanol group distinguishes it from analogs with ester (e.g., 38) or acetylated triazole (e.g., 21ec) functionalities. This group likely improves aqueous solubility compared to more lipophilic derivatives .

Physicochemical Properties

Key Observations :

- The benzimidazole-pyrazole hybrid exhibits higher lipophilicity (LogD = 2.77), suggesting better membrane permeability but reduced solubility compared to the target compound .

- Compound 38 ’s carboxamide and tetrafluoropropyl groups may enhance binding to hydrophobic protein pockets but reduce metabolic stability .

Biological Activity

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrazole ring, a propyl side chain, and a hydroxyl functional group, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the hydroxyl group enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

In Vitro Findings

A study evaluated the compound's minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that the compound had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potent antibacterial activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects. It has been studied alongside other pyrazole derivatives for their ability to inhibit pro-inflammatory cytokines and enzymes.

Case Studies

In a comparative study, several pyrazole derivatives were tested for their anti-inflammatory activity using standard models like carrageenan-induced paw edema in rats. The results indicated that this compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including enzymes and receptors. Preliminary data suggest that it may inhibit specific enzymes involved in inflammatory pathways and microbial growth.

Research Applications

This compound is not only significant for its direct biological activities but also serves as a building block for synthesizing more complex pyrazole derivatives used in pharmaceuticals and agrochemicals. Its potential therapeutic applications are being explored in various fields, including cancer treatment and infectious disease management .

Q & A

Q. How should contradictory biological activity data be addressed in multi-laboratory studies?

- Methodology :

- Standardize assay conditions (e.g., Mueller-Hinton agar for antibacterial tests, fixed inoculum size).

- Validate results via orthogonal assays (e.g., disc diffusion vs. microbroth dilution) and statistical meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.